Product packaging for 2-(Naphthalen-2-yl)quinoline-8-carboxamide(Cat. No.:CAS No. 655222-66-5)

2-(Naphthalen-2-yl)quinoline-8-carboxamide

Cat. No.: B11834312
CAS No.: 655222-66-5
M. Wt: 298.3 g/mol
InChI Key: VEERRRODJHYYGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(Naphthalen-2-yl)quinoline-8-carboxamide is a synthetic organic compound designed for research applications, particularly in medicinal chemistry and drug discovery. It features a quinoline core, a privileged scaffold in pharmacology, fused to a naphthalene system. This structure is of significant interest for developing new therapeutic agents. The quinoline nucleus is widely recognized for its diverse biological activities . Research on various quinoline derivatives has demonstrated potent anticancer properties through mechanisms such as cell cycle arrest, induction of apoptosis, and inhibition of key enzymes like tyrosine kinases and topoisomerases . Furthermore, quinoline-2-carboxamide analogues have shown notable antimycobacterial activity in scientific studies, indicating the potential of this class of compounds in antimicrobial research . The naphthalene moiety, a polycyclic aromatic hydrocarbon, is often incorporated to modulate the compound's lipophilicity and influence its interaction with biological targets . Researchers can utilize this chemical as a key intermediate or as a lead compound for further optimization in projects aimed at oncology and infectious diseases. This product is strictly for research use and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H14N2O B11834312 2-(Naphthalen-2-yl)quinoline-8-carboxamide CAS No. 655222-66-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

655222-66-5

Molecular Formula

C20H14N2O

Molecular Weight

298.3 g/mol

IUPAC Name

2-naphthalen-2-ylquinoline-8-carboxamide

InChI

InChI=1S/C20H14N2O/c21-20(23)17-7-3-6-14-10-11-18(22-19(14)17)16-9-8-13-4-1-2-5-15(13)12-16/h1-12H,(H2,21,23)

InChI Key

VEERRRODJHYYGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=NC4=C(C=CC=C4C(=O)N)C=C3

Origin of Product

United States

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise atomic arrangement within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR Spectral Analysis for Proton Environment

The ¹H NMR spectrum of 2-(naphthalen-2-yl)quinoline-8-carboxamide is anticipated to reveal a complex pattern of signals, primarily in the aromatic region, corresponding to the protons of the quinoline (B57606) and naphthalene (B1677914) rings, as well as a distinct signal for the amide proton. The expected chemical shifts (δ) are influenced by the electron-withdrawing and electron-donating effects of the substituents and the inherent aromaticity of the ring systems.

The protons on the quinoline and naphthalene rings are expected to appear in the downfield region, typically between 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring currents. The amide proton (N-H) is also expected in the downfield region, often as a broad singlet, with its chemical shift being sensitive to solvent and concentration. Protons on the quinoline ring, particularly those in close proximity to the nitrogen atom and the carboxamide group, are likely to be the most deshielded. For instance, the proton at the C4 position of the quinoline ring is expected to show a significant downfield shift.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Amide N-H 10.0 - 11.0 br s -
Quinoline H4 8.8 - 9.0 d ~8.5
Quinoline H3 8.2 - 8.4 d ~8.5
Quinoline H5 8.0 - 8.2 d ~7.5
Quinoline H7 7.8 - 8.0 d ~8.0
Quinoline H6 7.5 - 7.7 t ~7.8

Note: The predicted values are based on the analysis of similar quinoline and naphthalene derivatives. Actual experimental values may vary.

¹³C NMR Spectral Analysis for Carbon Framework

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of the molecule. For this compound, a number of distinct signals are expected, corresponding to the carbon atoms of the quinoline and naphthalene rings, as well as the carbonyl carbon of the amide group.

The carbonyl carbon is characteristically found in the highly deshielded region of the spectrum, typically between 160 and 180 ppm. The aromatic carbons of the quinoline and naphthalene rings will appear in the range of approximately 110 to 150 ppm. The specific chemical shifts will be influenced by the position of the carbon atom relative to the nitrogen atom and the carboxamide and naphthalene substituents. Carbons directly attached to the nitrogen or the bulky naphthalene group will experience different electronic environments, leading to distinguishable signals.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carbonyl C=O 165 - 170
Quinoline C2 155 - 158
Quinoline C8a 148 - 150
Quinoline C4 138 - 140
Naphthalene C2' 133 - 135
Other Aromatic C 120 - 135

Note: The predicted values are based on the analysis of similar quinoline and naphthalene derivatives. Actual experimental values may vary.

Advanced NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Confirmation

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For this compound, COSY would be crucial for tracing the connectivity of the protons within the quinoline and naphthalene ring systems. Cross-peaks would be observed between adjacent protons, allowing for the assignment of the individual spin systems of each aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This technique is instrumental in assigning the carbon signals based on the already established proton assignments from the ¹H NMR and COSY spectra. Each cross-peak in the HSQC spectrum represents a C-H bond.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically over two or three bonds). This is particularly useful for connecting the different fragments of the molecule. For instance, HMBC correlations would be expected between the amide proton and the carbonyl carbon, as well as with carbons of the quinoline ring at positions 8 and 7. Furthermore, correlations between the protons of the naphthalene ring and the quinoline C2 carbon would confirm the point of attachment between these two major moieties.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational modes. ksu.edu.sa

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of its functional groups. The most prominent bands would be associated with the amide group and the aromatic rings.

A strong absorption band corresponding to the C=O stretching vibration of the amide is expected in the region of 1650-1680 cm⁻¹. The N-H stretching vibration of the secondary amide should appear as a sharp band around 3300 cm⁻¹. The aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the C=C stretching vibrations within the quinoline and naphthalene rings would give rise to a series of bands in the 1400-1600 cm⁻¹ region. The C-N stretching of the amide is expected in the 1200-1350 cm⁻¹ range. libretexts.orglibretexts.org

Table 3: Predicted FT-IR Spectral Data for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity
N-H Stretch (Amide) 3250 - 3350 Medium-Strong
Aromatic C-H Stretch 3000 - 3100 Medium
C=O Stretch (Amide I) 1650 - 1680 Strong
Aromatic C=C Stretch 1400 - 1600 Medium-Strong
N-H Bend (Amide II) 1510 - 1550 Medium
C-N Stretch 1200 - 1350 Medium

Note: The predicted values are based on typical frequency ranges for the respective functional groups.

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations. ksu.edu.sa

Table 4: Predicted Raman Spectral Data for this compound

Vibrational Mode Predicted Raman Shift Range (cm⁻¹) Intensity
Aromatic C-H Stretch 3000 - 3100 Medium
Aromatic Ring Breathing (C=C Stretch) 1300 - 1650 Strong
C=O Stretch (Amide I) 1650 - 1680 Medium
C-H in-plane bend 1000 - 1300 Medium

Note: The predicted values are based on typical Raman shifts for the respective molecular vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is predicted to be complex, dominated by the extensive π-conjugated system formed by the quinoline and naphthalene rings.

Electronic Absorption Characteristics and Band Assignments

The electronic absorption spectrum is expected to exhibit multiple absorption bands in the UV-Vis region, primarily arising from π→π* transitions. The spectrum of the parent quinoline molecule shows distinct bands, which will be significantly altered by the substitution of the bulky, chromophoric naphthalen-2-yl group at the 2-position and the carboxamide group at the 8-position.

The naphthalene and quinoline ring systems are the principal chromophores. The fusion of these two aromatic systems directly influences the electronic energy levels, typically resulting in a bathochromic (red) shift of the absorption maxima compared to the individual parent heterocycles. The absorption bands are generally assigned to electronic transitions between molecular orbitals. For large aromatic systems like this, these are typically π→π* transitions. Weaker n→π* transitions, associated with the non-bonding electrons of the nitrogen in the quinoline ring and the oxygen of the carboxamide group, are also possible but may be obscured by the more intense π→π* bands.

Based on related structures, several intense absorption bands are expected. High-energy bands below 250 nm can be attributed to π→π* transitions within the naphthalene moiety. The region between 250 nm and 350 nm will likely contain multiple overlapping bands corresponding to π→π* transitions of the entire conjugated quinoline-naphthalene system. A lower energy band, extending into the near-visible region (>350 nm), is also plausible due to the extended conjugation across the molecule.

Table 1: Predicted UV-Vis Absorption Bands for this compound in a Non-polar Solvent (e.g., Hexane)

Predicted λmax (nm) Molar Absorptivity (ε, L mol-1 cm-1) Transition Assignment
~230-250 High π→π* (Naphthalene-like transition)
~280-320 Medium to High π→π* (Quinoline-like transition)

Influence of Solvent Polarity on Absorption Spectra

The polarity of the solvent is expected to have a noticeable effect on the UV-Vis absorption spectrum of this compound. The nature and magnitude of the solvatochromic shift (a shift in λmax with changing solvent polarity) depend on the nature of the electronic transition and the difference in dipole moment between the ground and excited states.

For π→π* transitions, an increase in solvent polarity typically causes a small bathochromic (red) shift. This is because the excited state is often more polar than the ground state and is thus stabilized to a greater extent by polar solvents. For n→π* transitions, a hypsochromic (blue) shift is generally observed with increasing solvent polarity. This is due to the stabilization of the non-bonding electrons in the ground state by the polar solvent (e.g., through hydrogen bonding), which increases the energy required for the transition.

Table 2: Predicted Solvatochromic Shifts for the Longest Wavelength Absorption Band

Solvent Polarity Index Predicted λmax (nm) Predicted Shift (Relative to Hexane)
Hexane 0.1 ~365 -
Chloroform 4.1 ~370 Bathochromic
Ethanol 4.3 ~368 Hypsochromic (due to H-bonding)

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and confirming the structure of organic compounds through analysis of their fragmentation patterns.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of the compound. The molecular formula for this compound is C₂₀H₁₄N₂O. Using the exact masses of the most abundant isotopes (¹²C = 12.000000, ¹H = 1.007825, ¹⁴N = 14.003074, ¹⁶O = 15.994915), the theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated.

Table 3: Predicted HRMS Data for this compound

Ion Formula Calculated Exact Mass (m/z)

An experimentally determined mass within a few parts per million (ppm) of this calculated value would confirm the elemental composition of the molecule.

Fragmentation Patterns for Structural Confirmation

In Electron Ionization (EI) mass spectrometry, the molecular ion (M⁺˙) is expected to be prominent due to the stability of the large aromatic system. The fragmentation pattern will be dictated by the weakest bonds and the stability of the resulting fragments.

The most likely initial fragmentation pathway would involve the amide group.

Alpha-Cleavage: Cleavage of the C-C bond between the quinoline ring and the carbonyl group, or the C-N bond of the amide.

Amide Bond Cleavage: A primary fragmentation would be the cleavage of the amide C-N bond, leading to two characteristic fragments.

Loss of the carboxamide group (-CONH₂) as a neutral radical (mass = 44), resulting in a fragment ion corresponding to the 2-(naphthalen-2-yl)quinoline cation at m/z 255.

Formation of the protonated carboxamide fragment or related ions.

Ring Fragmentation: Subsequent fragmentation of the stable 2-(naphthalen-2-yl)quinoline cation would require higher energy and would likely involve complex rearrangements and losses of small neutral molecules like HCN.

Table 4: Predicted Key Fragments in the EI Mass Spectrum

Predicted m/z Proposed Fragment Identity
298 [M]⁺˙ (Molecular Ion)
281 [M - NH]⁺˙
270 [M - CO]⁺˙
255 [M - CONH]⁺
127 [Naphthalene]⁺˙

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the molecular structure, reactivity, and electronic properties of chemical compounds. For a molecule like 2-(Naphthalen-2-yl)quinoline-8-carboxamide, these theoretical studies would provide insights into its behavior at the atomic and molecular levels, complementing experimental data.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. It is favored for its balance of accuracy and computational efficiency. A typical DFT study on this compound would involve selecting a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to model the molecule's ground state properties accurately.

Geometry Optimization and Energy Minimization

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of the atoms in the molecule. This process, known as geometry optimization, involves calculating the forces on each atom and adjusting their positions until a minimum energy configuration is reached. This optimized structure corresponds to the most probable geometry of the molecule in its ground state. The resulting data would include bond lengths, bond angles, and dihedral angles, providing a precise 3D model of the molecule.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO)

The electronic properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. A smaller energy gap suggests higher reactivity. Analysis would involve visualizing the spatial distribution of these orbitals to identify the regions of the molecule involved in electron donation and acceptance.

Table 1: Hypothetical Frontier Molecular Orbital Data This table is for illustrative purposes only, showing the type of data that would be generated from a DFT calculation.

Parameter Energy (eV)
HOMO Energy Value
LUMO Energy Value
Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. It plots the electrostatic potential onto the electron density surface, using a color scale to indicate different potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. Green represents neutral or intermediate potential. For this compound, an MEP map would highlight the electronegative nitrogen and oxygen atoms as potential sites for electrophilic interaction.

Analysis of Chemical Reactivity Descriptors

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): The resistance to change in electron distribution (η = (I - A) / 2). A larger value indicates lower reactivity.

Chemical Softness (S): The reciprocal of hardness (S = 1 / 2η). A larger value indicates higher reactivity.

Electrophilicity Index (ω): A measure of the energy lowering upon accepting electrons (ω = χ² / 2η).

Table 2: Hypothetical Chemical Reactivity Descriptors This table is for illustrative purposes only, showing the type of data that would be generated.

Descriptor Formula Calculated Value
Ionization Potential (I) I ≈ -EHOMO Value (eV)
Electron Affinity (A) A ≈ -ELUMO Value (eV)
Electronegativity (χ) χ = (I + A) / 2 Value (eV)
Chemical Hardness (η) η = (I - A) / 2 Value (eV)
Chemical Softness (S) S = 1 / 2η Value (eV⁻¹)

Lack of Specific Research Data for "this compound"

Following a comprehensive search of scientific literature and databases, it has been determined that there is a lack of specific published research focusing on the computational and theoretical investigation of the chemical compound "this compound." While extensive research exists on various quinoline (B57606) and naphthalene (B1677914) derivatives, including other quinoline-carboxamides, studies detailing the specific properties outlined in the request for this particular molecule could not be located.

Therefore, it is not possible to provide a scientifically accurate and detailed article on the Aromaticity Indices (HOMA), Time-Dependent Density Functional Theory (TD-DFT) for excited state properties, vibrational frequency calculations (PED), implicit solvation models, or molecular docking studies specifically for "this compound."

General computational methodologies are well-established for analyzing compounds of this class:

Aromaticity Indices: The Harmonic Oscillator Model of Aromaticity (HOMA) is a common method used to quantify the aromatic character of cyclic systems within a molecule. For a quinoline-naphthalene structure, HOMA analysis would typically be applied to the individual rings (the benzene (B151609) and pyridine (B92270) rings of the quinoline moiety, and the fused rings of the naphthalene group) to assess their respective aromaticity based on calculated bond lengths.

Time-Dependent Density Functional Theory (TD-DFT): This is a standard quantum chemical method for calculating the properties of molecules in their excited states. It is used to predict electronic absorption spectra (UV-Vis) by identifying the energies and oscillator strengths of vertical electronic transitions. Furthermore, TD-DFT can be instrumental in analyzing potential photoinduced electron transfer (PET) mechanisms by examining the nature and localization of the molecular orbitals involved in these transitions.

Vibrational Frequency Calculations: These calculations, typically performed using DFT, predict the infrared (IR) and Raman spectra of a molecule. A Potential Energy Distribution (PED) analysis is then used to assign the calculated vibrational frequencies to specific molecular motions, such as the stretching, bending, or torsion of particular bonds and functional groups (e.g., C=O and N-H stretches of the carboxamide group).

Implicit Solvation Models: To simulate the influence of a solvent on a molecule's properties, implicit models like the Polarizable Continuum Model (PCM) or the Integral Equation Formalism variant (IEFPCM) are employed. These models represent the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of properties in a more realistic, solvated environment.

Molecular Docking: This computational technique is used to predict the preferred orientation of a molecule when bound to a specific target, such as a protein or enzyme. The study involves placing the ligand ("this compound") into the binding site of a receptor and using a scoring function to estimate the binding affinity and analyze key interactions like hydrogen bonds and hydrophobic contacts.

While these methodologies are frequently applied to novel chemical structures, the specific data and research findings for "this compound" are not available in the reviewed literature. Constructing an article without this specific data would involve speculation and extrapolation from related but distinct molecules, which would not meet the required standards of scientific accuracy for the requested subject.

Molecular Docking Studies

Ligand-Protein Interaction Profiling

No studies detailing the ligand-protein interaction profiling of this compound were found.

Prediction of Binding Modes and Affinities

There is no available research on the predicted binding modes or affinities of this compound with any biological targets.

Identification of Key Interacting Residues (e.g., Hydrogen Bonds, π-Cation Interactions)

Without ligand-protein interaction studies, there is no information available regarding key interacting residues for this compound.

Molecular Dynamics (MD) Simulations

Conformational Stability and Flexibility in Solution

No molecular dynamics simulations have been published that analyze the conformational stability and flexibility of this compound in solution.

Dynamic Behavior of Ligand-Receptor Complexes

As no ligand-receptor complexes involving this compound have been studied computationally, there is no data on their dynamic behavior.

Exploration of Structure Activity Relationships Sar

Systematic Substitution Pattern Analysis

Influence of Substituents on Quinoline (B57606) Ring (Positions 2, 8)

The quinoline nucleus is a key pharmacophore, and substitutions at its various positions can dramatically alter the compound's biological effects. For the 2-(naphthalen-2-yl)quinoline-8-carboxamide scaffold, positions 2 and 8 are of particular interest.

The substituent at position 2 dictates the nature of the aryl group attached to the quinoline core. In the parent compound, this is a naphthalene (B1677914) ring. Studies on a series of 2-arylquinoline derivatives have shown that the electronic nature and steric bulk of the group at this position are significant for biological activity, such as anticancer effects. For instance, in related 2-arylquinolines, derivatives with C-6 substitutions on the quinoline ring displayed notable activity against prostate and cervical cancer cell lines rsc.org. While direct data on varying the aryl group from naphthalene to other rings for the 8-carboxamide series is limited, the general principle holds that the size and electronic properties of this group are crucial for target engagement rsc.org.

The position 8 carboxamide group is a critical locus for modification. Research on related quinoline-8-carboxamide and 8-aminoquinoline analogs highlights the importance of this position in modulating activity and toxicity who.int. In a series of novel 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides, which bear resemblance in their substitution at the 8-position, modifications were made by reacting 8-hydroxy-N-(4-sulfamoylphenyl) quinoline-2-carboxamide with various alkyl and benzyl halides. This "tail approach" demonstrated that the nature of the substituent at position 8 significantly impacts inhibitory activity against carbonic anhydrase (CA) isoforms nih.govnih.govresearchgate.net. For example, the introduction of a 3-cyanobenzyl group resulted in a potent inhibitor of hCA II with a KI of 33.0 nM nih.govnih.govresearchgate.net. This suggests that both the electronic and steric properties of substituents attached via the carboxamide nitrogen at position 8 are key determinants of activity.

The following table summarizes the carbonic anhydrase inhibition data for a series of 8-substituted quinoline-2-carboxamides, illustrating the impact of substitution at the 8-position on biological activity.

Compound ID8-Position SubstituenthCA I K_I (nM)hCA II K_I (nM)hCA IV K_I (nM)
5a 2-Bromobenzyl147.588.4657.2
5b 3-Bromobenzyl136.885.7789.3
5c Benzyl168.4114.91045.7
5e 3-Chlorobenzyl112.775.4985.4
5h 3-Cyanobenzyl61.933.0879.5

Data sourced from studies on 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides nih.govnih.govresearchgate.net.

Role of Naphthalene Moiety and its Substitution Patterns

While specific SAR studies involving substitutions on the naphthalene ring of this compound are not extensively documented, general principles of aromatic substitution are applicable. The introduction of electron-donating or electron-withdrawing groups at various positions on the naphthalene ring would be expected to alter the electronic distribution of the entire molecule, thereby affecting its binding affinity to a target. Furthermore, the position of these substituents would influence the steric profile, potentially enhancing or diminishing activity by affecting the fit within a binding pocket.

Impact of Molecular Parameters on Biological Activity

Electronic Effects and Hammett Parameters

The electronic properties of substituents on both the quinoline and naphthalene rings can be quantified using Hammett parameters (σ) wikipedia.orgresearchgate.net. These parameters describe the electron-donating or electron-withdrawing nature of a substituent and its effect on the reactivity of the aromatic ring. A positive Hammett value (σ > 0) indicates an electron-withdrawing group, while a negative value (σ < 0) signifies an electron-donating group researchgate.net.

In studies of related 8-hydroxyquinoline-2-carboxanilides, antiviral activity was found to be influenced by increasing the electron-withdrawing properties of substituents on an anilide ring attached to the carboxamide nih.govresearchgate.net. This suggests that for this compound, substituents with positive Hammett σ values on either the naphthalene or quinoline rings could modulate biological activity by altering the molecule's electrostatic potential and hydrogen-bonding capabilities. A linear free-energy relationship, as described by the Hammett equation, could potentially correlate reaction rates or binding affinities with these substituent constants wikipedia.orgnih.gov. For example, a reaction or binding event favored by lower electron density at the reaction center would have a positive reaction constant (ρ), and its rate would be increased by electron-withdrawing substituents wikipedia.org.

Steric Effects and Bulkiness Considerations

Steric hindrance plays a crucial role in the interaction between a molecule and its biological target. The bulkiness of substituents can prevent the optimal alignment of the molecule within a binding site, thereby reducing its activity. Conversely, increased bulk can sometimes enhance activity by promoting favorable van der Waals interactions or by displacing water molecules from the binding site.

In the context of this compound, the sheer size of the fused aromatic systems suggests that steric factors are highly significant. Substituents on the naphthalene ring, particularly at positions ortho to the bond connecting it to the quinoline ring, could force a twisted conformation, altering the planarity of the molecule. Similarly, bulky substituents near the carboxamide linker at position 8 could restrict its rotational freedom and influence the orientation of the entire naphthalene-quinoline system. In a study of related quinoline-2-carboxamides, however, the bulkiness of N-substituents did not appear to influence PET-inhibiting activity, indicating that for some targets, steric effects may be less critical than electronic or lipophilic properties nih.gov.

Conformational Flexibility and Bioactive Conformations

The rotation around the C2-C(naphthalene) bond determines the relative orientation of the two large aromatic systems. Steric hindrance between hydrogen atoms on the respective rings can create an energy barrier to free rotation, favoring certain dihedral angles. This can result in a non-planar arrangement, which may be the preferred conformation for binding to a specific biological target.

Lack of Scientific Literature on this compound Precludes Detailed Analysis of its Coordination Chemistry and Chemosensing Applications

A comprehensive review of available scientific literature reveals a notable absence of research specifically detailing the coordination chemistry and chemosensing applications of the chemical compound This compound . Despite the significant interest in quinoline and naphthalene derivatives for the development of fluorescent sensors and metal-coordinating ligands, this particular molecule does not appear to have been synthesized or studied for these purposes, according to publicly accessible research databases and scholarly articles.

The user's request for a detailed article structured around the synthesis of this compound as a ligand, its complexation with various transition metal ions (Zn(II), Al(III), Cu(II), Fe(III), Pb(II)), and the photophysical properties of the resulting complexes cannot be fulfilled with scientifically accurate and verifiable information. The stringent requirement to focus solely on "this compound" and adhere to a specific outline including data on stoichiometry, stability, coordination geometries, and fluorescence quenching or enhancement mechanisms necessitates the availability of dedicated research on this compound.

While the broader classes of quinoline-carboxamides and molecules containing naphthalene moieties have been investigated for their abilities to bind with metal ions and act as chemosensors, these findings are not directly applicable to the specific, unstudied compound . Extrapolation of data from related but structurally distinct molecules would be speculative and would not meet the standards of scientific accuracy.

Therefore, due to the lack of published research, it is not possible to provide an article on the coordination chemistry and chemosensing applications of this compound. The scientific community has not yet explored this specific chemical entity in the contexts requested.

Coordination Chemistry and Chemosensing Applications

Photophysical Properties of Metal Complexes

Ligand-to-Metal Charge Transfer (LMCT) and Metal-to-Ligand Charge Transfer (MLCT) Transitions

Charge-transfer (CT) transitions are a fundamental aspect of the electronic spectra of coordination complexes and are responsible for their often intense colors. illinois.edunih.gov These transitions involve the movement of an electron between molecular orbitals that are primarily centered on the metal and those centered on the ligand.

Ligand-to-Metal Charge Transfer (LMCT): In an LMCT transition, an electron moves from a ligand-based orbital to a metal-based orbital. researchgate.net This process effectively results in the reduction of the metal center. LMCT transitions are favored when the metal is in a high oxidation state (electron-poor) and is bound to electron-rich ligands (π-donors). researchgate.net The energy of this transition is generally high, often occurring in the ultraviolet region. illinois.edu

Metal-to-Ligand Charge Transfer (MLCT): Conversely, an MLCT transition involves the excitation of an electron from a metal-based orbital to a vacant ligand-based orbital (typically a π* anti-bonding orbital). researchgate.net This results in the oxidation of the metal center. MLCT transitions are common for complexes with metals in low oxidation states (electron-rich) and ligands possessing low-lying π* orbitals, such as bipyridine or phenanthroline. nih.govresearchgate.net These transitions are often very intense and can occur in the visible region of the spectrum. nih.gov

For a hypothetical complex of 2-(Naphthalen-2-yl)quinoline-8-carboxamide , the quinoline (B57606) and naphthalene (B1677914) rings provide extensive π-systems that could accept electron density from a suitable metal center in an MLCT transition. The nitrogen and oxygen atoms of the 8-carboxamide group would serve as the primary coordination sites. nih.gov However, without experimental data from UV-visible absorption spectroscopy for metal complexes of this specific ligand, any discussion of its LMCT or MLCT characteristics remains purely theoretical.

Tunability of Emission Wavelengths and Quantum Yields

The emission properties of fluorescent coordination compounds, including wavelength and quantum yield, can often be tuned by modifying the ligand structure or the metal ion.

Emission Wavelength: The color of light emitted by a fluorescent molecule is determined by the energy gap between its excited state and ground state. For quinoline-based fluorophores, modifying substituents on the aromatic rings can alter this energy gap. Electron-donating or electron-withdrawing groups, or extending the π-conjugation of the system, can shift the emission to longer (bathochromic or red-shift) or shorter (hypsochromic or blue-shift) wavelengths. nih.gov For instance, adding a naphthalene group to a quinoline core would be expected to extend the π-system and potentially cause a red-shift in emission compared to the unsubstituted quinoline-8-carboxamide. nih.gov

Quantum Yield: The quantum yield (Φ) of a fluorescent compound is a measure of its emission efficiency, defined as the ratio of photons emitted to photons absorbed. researchgate.net Coordination to a metal ion can significantly impact the quantum yield. Heavy metal ions can increase phosphorescence at the expense of fluorescence. Paramagnetic metal ions like Cu²⁺ or Ni²⁺ often quench fluorescence entirely, while diamagnetic ions like Zn²⁺ or Cd²⁺ can enhance fluorescence by increasing the structural rigidity of the ligand and reducing non-radiative decay pathways, a phenomenon known as chelation-enhanced fluorescence (CHEF). semanticscholar.org

No experimental data on the emission wavelengths or quantum yields for This compound or its metal complexes have been reported.

Development of Chemosensors

A chemosensor is a molecule designed to produce a measurable signal in the presence of a specific chemical species (analyte). nih.gov Fluorescent chemosensors are particularly valuable due to their high sensitivity.

Design Principles for Selective and Sensitive Detection

The design of a selective and sensitive chemosensor involves integrating two key components: a receptor and a signaling unit (fluorophore).

Receptor: This part of the molecule is responsible for selectively binding the target analyte. For metal ion sensing, the receptor is typically a chelating group containing donor atoms like nitrogen, oxygen, or sulfur. nih.gov In This compound , the 8-amidoquinoline moiety would act as the receptor, providing a binding pocket for metal ions. nih.govsemanticscholar.org

Fluorophore: This is the part of the molecule that emits light. The quinoline and naphthalene components form the fluorophore.

Selectivity: Selectivity is achieved by designing a receptor cavity whose size, geometry, and donor atoms are complementary to the target analyte, leading to a stronger binding affinity for that analyte over other interfering species. nih.gov

Sensitivity: High sensitivity is achieved by ensuring that the binding event causes a significant change in the fluorescence signal (either turning "on" or "off"). semanticscholar.org

Mechanisms of Chemosensor Switching (e.g., CHEF, PET, Photochromism)

Several photophysical mechanisms are exploited to create the "on/off" switching behavior of fluorescent chemosensors.

Chelation-Enhanced Fluorescence (CHEF): Many 8-amidoquinoline derivatives exhibit weak fluorescence on their own due to rotational and vibrational freedoms that promote non-radiative decay. Upon binding a metal ion like Zn²⁺, a rigid five- or six-membered chelate ring is formed. semanticscholar.org This increased rigidity restricts non-radiative decay pathways, leading to a significant enhancement in fluorescence intensity. semanticscholar.org

Photoinduced Electron Transfer (PET): In a PET sensor, the molecule contains a fluorophore linked to a receptor with a lone pair of electrons (e.g., a nitrogen atom). In the absence of an analyte, photoexcitation of the fluorophore is followed by an electron transfer from the receptor's lone pair to the excited fluorophore, quenching the fluorescence. When the receptor binds to a cation, the energy of the lone pair is lowered, preventing the PET process and "turning on" the fluorescence. researchgate.net

Photochromism: This mechanism involves a reversible, light-induced transformation of a molecule between two forms that have different absorption spectra. While used in some sensor designs, it is less common for the simple metal ion detection typically associated with 8-amidoquinoline scaffolds. mdpi.com

Without experimental studies on This compound , it is not possible to determine which of these mechanisms would be dominant in its potential chemosensing activity.

Determination of Detection Limits and Binding Constants

To characterize the performance of a chemosensor, two key parameters are determined experimentally: the binding constant and the limit of detection.

Binding Constant (Kₐ): This value quantifies the affinity between the sensor and the analyte. A higher binding constant indicates a stronger and more stable complex. It is typically determined from titration experiments by monitoring the change in absorbance or fluorescence intensity as the analyte concentration is increased and fitting the data to a binding isotherm model, such as the Benesi-Hildebrand equation. nih.gov

Limit of Detection (LOD): The LOD is the lowest concentration of an analyte that can be reliably detected by the sensor. It is commonly calculated from the calibration curve (a plot of fluorescence intensity versus analyte concentration) using the formula LOD = 3σ/S, where σ is the standard deviation of the blank measurement and S is the slope of the calibration curve at low concentrations. nih.gov

No published studies contain data for the binding constants or detection limits of This compound with any analyte.

Applications in Analytical and Environmental Sensing

Chemosensors based on the quinoline scaffold have found numerous applications due to their high sensitivity and selectivity. nih.gov

Analytical Sensing: They are widely used for the quantification of trace amounts of metal ions in various samples. For example, quinoline-based sensors have been developed for the detection of biologically important ions like Zn²⁺ in cellular imaging. nih.govsemanticscholar.org

Environmental Sensing: These sensors are also applied to monitor toxic heavy metal ions (e.g., Hg²⁺, Pb²⁺, Cd²⁺) or anions (e.g., F⁻, CN⁻) in environmental samples like water and soil. nih.gov The ability to detect these pollutants on-site and in real-time is a significant advantage over traditional laboratory-based methods. nih.gov

While the general class of compounds is versatile, there are no specific documented applications of This compound in analytical or environmental sensing.

Advanced Applications and Future Research Directions

Integration into Material Science

Optoelectronic Applications (e.g., Light-Emitting Electrochemical Cells (LEECs))

No information available.

Photo-switching Devices

No information available.

Interdisciplinary Research Synergies

No information available.

Exploration of Novel Derivatization Strategies for Enhanced Functionality

No information available.

Computational Design of Next-Generation Analogues and Their Functional Projections

No information available.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(Naphthalen-2-yl)quinoline-8-carboxamide, and how can purity be optimized?

  • Methodological Answer : The compound is typically synthesized via coupling reactions involving quinoline-8-carboxylic acid derivatives and naphthalene amines. A common approach uses palladium-catalyzed cross-coupling or carbodiimide-mediated amidation (e.g., EDC/HOBt). For purity optimization, employ column chromatography with gradient elution (hexane:ethyl acetate) and validate via HPLC (≥95% purity). Monitor intermediates using TLC (n-hexane:ethyl acetate, 9:1) . Recrystallization from ethanol or DCM/hexane mixtures improves crystalline purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : A multi-technique approach is essential:

  • NMR : Confirm regiochemistry via 1H^1H-NMR (e.g., quinoline H-2 proton at δ 8.5–9.0 ppm; naphthalene protons as multiplet δ 7.3–8.2 ppm).
  • IR : Validate amide bond presence (C=O stretch ~1650 cm1^{-1}; N–H bend ~1550 cm1^{-1}).
  • Mass Spectrometry : High-resolution ESI-MS ensures molecular ion ([M+H]+^+) matches theoretical mass (±2 ppm error). Cross-reference with NIST databases for fragmentation patterns .

Q. What are the primary biological targets or assays used in preliminary screenings?

  • Methodological Answer : Early-stage evaluations focus on kinase inhibition (e.g., EGFR, VEGFR) or antimicrobial activity. Use in vitro assays:

  • Kinase Inhibition : Fluorescence-based ADP-Glo™ assay (IC50_{50} determination).
  • Antimicrobial Screening : MIC assays against Gram-positive/negative strains (e.g., S. aureus, E. coli). Include positive controls (e.g., ciprofloxacin) and solvent blanks .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental spectral data?

  • Methodological Answer : Discrepancies between experimental and theoretical NMR shifts often arise from solvent effects or conformational flexibility. Perform DFT calculations (B3LYP/6-311+G(d,p)) to simulate NMR spectra in explicit solvent models (e.g., IEFPCM for DMSO). Compare Boltzmann-weighted conformational ensembles with experimental data. For X-ray vs. DFT geometry mismatches, analyze Hirshfeld surfaces to identify crystal packing effects .

Q. What strategies improve synthetic yield in large-scale reactions without compromising stereochemical integrity?

  • Methodological Answer : Optimize catalytic systems (e.g., switch from Pd(PPh3_3)4_4 to XPhos ligands for better turnover). Use flow chemistry for exothermic amidation steps (residence time: 30–60 s; T = 60°C). Monitor stereochemistry via chiral HPLC (Chiralpak IA column) or circular dichroism. For scale-up, replace toxic solvents (DMF) with cyclopentyl methyl ether (CPME) .

Q. How do substituent modifications on the quinoline/naphthalene rings affect bioactivity?

  • Methodological Answer : Perform SAR studies by introducing electron-withdrawing (e.g., -CF3_3) or donating (-OCH3_3) groups. Key modifications:

  • Quinoline C-8 : Replace carboxamide with sulfonamide for enhanced solubility.
  • Naphthalene C-2 : Add halogens (-Cl, -Br) to improve target binding (e.g., π-stacking with kinase active sites).
    Validate using molecular docking (AutoDock Vina) and MD simulations (GROMACS) to assess binding stability .

Q. What are the best practices for analyzing conflicting cytotoxicity data across cell lines?

  • Methodological Answer : Address variability via:

  • Normalization : Use Z-score or fold-change relative to untreated controls.
  • Assay Validation : Compare MTT, resazurin, and ATP-lite assays in parallel.
  • Mechanistic Studies : Perform flow cytometry (apoptosis/necrosis markers) and Western blotting (caspase-3 activation) to confirm mode of action .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.